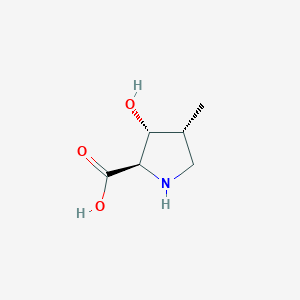![molecular formula C12H17N3O2S B12862970 (S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)
(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide typically involves multi-step organic reactions. Common starting materials might include piperidine derivatives and benzo[c][1,2,6]thiadiazine precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
®-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide: The enantiomer of the compound with different stereochemistry.
3-(Piperidin-3-yl)-1,2,6-thiadiazine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H17N3O2S |
|---|---|
分子量 |
267.35 g/mol |
IUPAC名 |
3-[(3S)-piperidin-3-yl]-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide |
InChI |
InChI=1S/C12H17N3O2S/c16-18(17)14-12-6-2-1-4-10(12)9-15(18)11-5-3-7-13-8-11/h1-2,4,6,11,13-14H,3,5,7-9H2/t11-/m0/s1 |
InChIキー |
HNWXPZGQJIPYCQ-NSHDSACASA-N |
異性体SMILES |
C1C[C@@H](CNC1)N2CC3=CC=CC=C3NS2(=O)=O |
正規SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3NS2(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-4-chlorobenzo[d]isothiazole](/img/structure/B12862890.png)

![3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12862894.png)
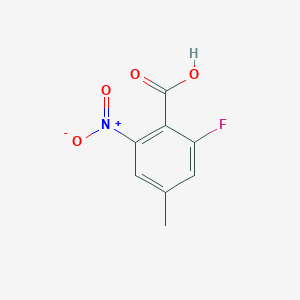
![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12862911.png)

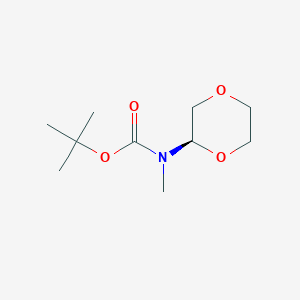
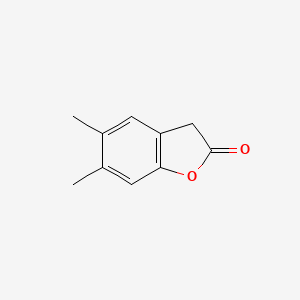
![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)
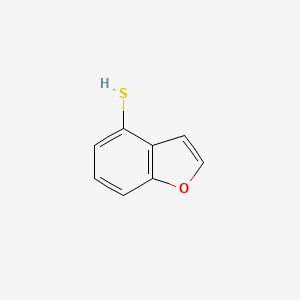

![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
